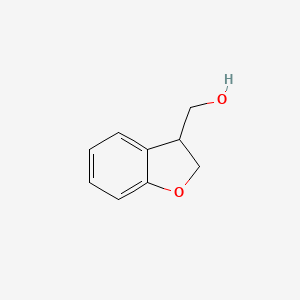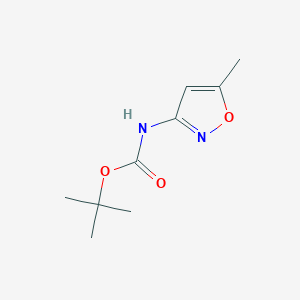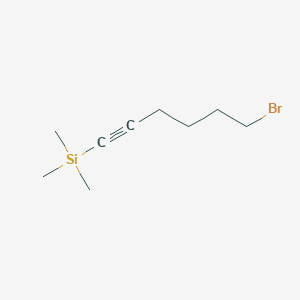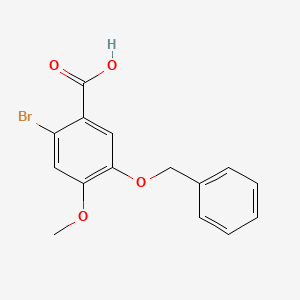
3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine
説明
3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine (3-Br-1-methyl-1,2,5,6-THP) is a heterocyclic compound that is used as an intermediate in the synthesis of various organic compounds. It has also been studied for its pharmacological effects and is being explored for its potential use in medical research.
科学的研究の応用
Crystal Structure Analysis
The compound has been used in the study of crystal structures. For instance, it was used in the crystal structure analysis of 2-bromo-5-(4-cyanophenoxy)benzyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate .
Insecticidal Activities
Preliminary bioassay tests have indicated that compounds similar to 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine have certain insecticidal activities . One compound showed a mortality rate of 70% towards Mythimna separata Walker at the test concentration of 200 mg·L -1 .
Fungicidal Activities
Some compounds exhibited favorable fungicidal activities at 50 mg·L -1, particularly two compounds which possessed 92.3% growth inhibitory rate against Physalospora piricola . These could be used as new fungicidal leading structures for further investigations on this type of compounds .
Protein Labeling
3-Bromo-1,2,4,5-tetrazine can undergo nucleophilic aromatic substitutions with differently substituted heteroatoms under mild conditions. Its excellent reactivity has been used to attain chemoselective protein labeling .
Synthesis of Alkyl Tetrazines
3-Bromo-1,2,4,5-tetrahydropyridine has been used in the synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type coupling .
Drug Development
Research involving single crystal structures of arecoline derivatives is of great significance to reveal the structure-activity relationship . This has important implications in drug development.
作用機序
Target of Action
It is structurally similar to mptp (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to target dopaminergic neurons .
Mode of Action
Based on its structural similarity to mptp, it might also block mitochondrial complex i, leading to mitochondrial dysfunction .
Biochemical Pathways
Mptp, a structurally similar compound, is known to cause inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress that leads to dopaminergic neuronal damage in the striatum and substantia nigra .
Result of Action
Mptp, a structurally similar compound, is known to cause dopaminergic neuronal damage in the striatum and substantia nigra .
特性
IUPAC Name |
5-bromo-1-methyl-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN/c1-8-4-2-3-6(7)5-8/h3H,2,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZMVSLMBQQJOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC=C(C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454599 | |
| Record name | 3-BROMO-1-METHYL-1,2,5,6-TETRAHYDROPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine | |
CAS RN |
365261-27-4 | |
| Record name | 3-BROMO-1-METHYL-1,2,5,6-TETRAHYDROPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1-methyl-1,2,3,6-tetrahydropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of generating 1-methyl-1-azacyclohexa-2,3-diene(N−B)borane from 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine(N−B)borane?
A1: 1-methyl-1-azacyclohexa-2,3-diene(N−B)borane belongs to a class of compounds called cyclic allenes, which are highly reactive due to their strained ring systems. The research demonstrates a method to generate this unstable intermediate in situ from a readily accessible precursor, 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine(N−B)borane []. This allows for the study of its reactivity and potential applications in synthetic chemistry, particularly in the formation of complex heterocyclic compounds.
Q2: How was the formation of 1-methyl-1-azacyclohexa-2,3-diene(N−B)borane confirmed in the study?
A2: The study employed a trapping strategy to confirm the generation of the transient 1-methyl-1-azacyclohexa-2,3-diene(N−B)borane. Treatment of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine(N−B)borane with potassium tert-butoxide in the presence of trapping agents like furan or styrene led to the formation of characteristic cycloaddition products []. These products serve as indirect evidence for the intermediacy of the highly reactive cyclic allene.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






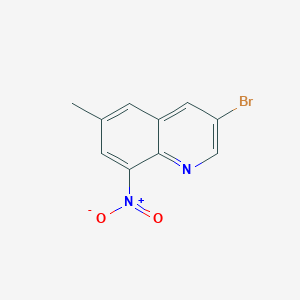
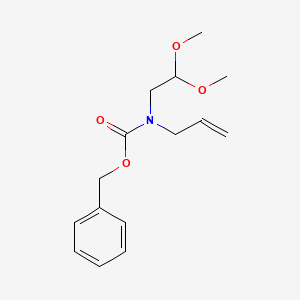
![Benzenemethanol, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B1278848.png)
